
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
カタログ番号 B2792922
CAS番号:
866346-06-7
分子量: 530.07
InChIキー: PQVFIDJRCHCIDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, compounds like this one are part of a larger class of molecules known as quinazolinones, which are often studied for their potential medicinal properties. They contain a quinazoline core, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the quinazolinone core and the attachment of various functional groups . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of specific functional groups .Chemical Reactions Analysis
The chemical reactivity of such a compound would depend on its specific structure. For example, the presence of electron-rich nitrogen atoms in the quinazolinone core could make the compound susceptible to reactions with electrophiles . Similarly, any functional groups attached to the core could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound, including its solubility, melting point, and stability, can be influenced by factors such as its specific structure and the presence of functional groups .科学的研究の応用
Drug Discovery and Development
- Application : New compounds are often researched for their potential use as drugs in the medical field .
- Methods : This usually involves in vitro (test tube or cell culture) and in vivo (animal) experiments to test the biological activity, toxicity, and pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted by the body) of the compound .
- Results : If the compound shows promising results in these preclinical studies, it may go on to clinical trials in humans .
Material Science
- Application : Compounds can also be researched for their potential use in creating new materials, such as polymers, ceramics, and alloys .
- Methods : This involves studying the compound’s physical and chemical properties, such as its melting point, hardness, electrical conductivity, and chemical stability .
- Results : The results of these studies can lead to the development of new materials with improved properties for various applications, such as in electronics, construction, and manufacturing .
Environmental Science
- Application : In environmental science, compounds can be researched for their effects on the environment and ecosystems .
- Methods : This can involve studying the compound’s biodegradability, toxicity to plants and animals, and potential for bioaccumulation (buildup in organisms) and biomagnification (increasing concentration up the food chain) .
- Results : The results of these studies can inform environmental regulations and cleanup efforts .
Safety And Hazards
将来の方向性
特性
CAS番号 |
866346-06-7 |
|---|---|
製品名 |
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide |
分子式 |
C31H32ClN3O3 |
分子量 |
530.07 |
IUPAC名 |
4-[[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H32ClN3O3/c32-26-10-6-9-24(19-26)21-34-28-12-5-4-11-27(28)30(37)35(31(34)38)20-23-13-15-25(16-14-23)29(36)33-18-17-22-7-2-1-3-8-22/h1-12,19,23,25H,13-18,20-21H2,(H,33,36) |
InChIキー |
PQVFIDJRCHCIDV-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C(=O)NCCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2792839.png)
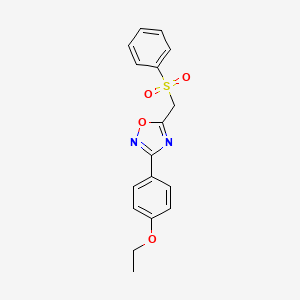
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)
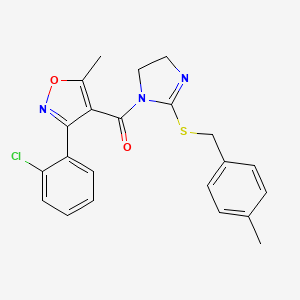
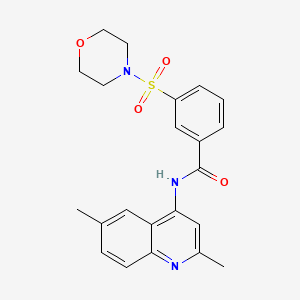
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2792845.png)
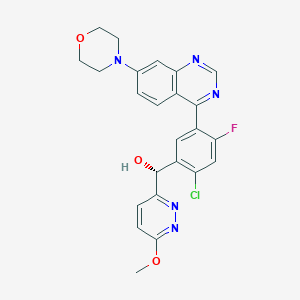
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)
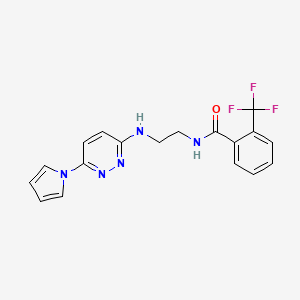
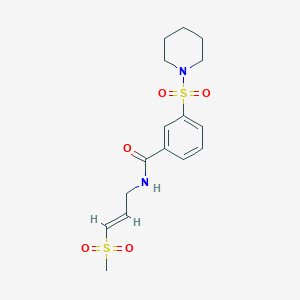
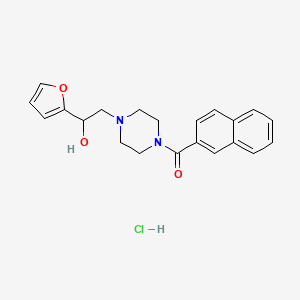
![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2792856.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2792859.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2792861.png)